Physicochemical Properties and Stability of (4-Oxothiazolidin-2-ylidene)acetonitrile: A Technical Guide
Physicochemical Properties and Stability of (4-Oxothiazolidin-2-ylidene)acetonitrile: A Technical Guide
Executive Summary
(4-Oxothiazolidin-2-ylidene)acetonitrile (CAS: 3364-82-7) is a highly versatile, bifunctional heterocyclic building block widely utilized in modern medicinal chemistry and coordination chemistry. Characterized by a thiazolidin-4-one core and an exocyclic cyanomethylene moiety, this compound serves as a critical precursor for synthesizing complex, biologically active architectures. Notably, it is employed in the construction of pyrazole-incorporating thiazol-4-one derivatives, which have demonstrated potent efficacy as dual DNA Gyrase and DHFR inhibitors against multidrug-resistant (MDR) pathogens (1)[1]. Beyond drug discovery, its multidentate nature makes it an excellent ligand for transition metal complexation, yielding stable antimicrobial and antifungal metal-organic frameworks (2)[2].
Physicochemical and Spectroscopic Profile
The structural integrity and reactivity of (4-Oxothiazolidin-2-ylidene)acetonitrile are dictated by its tautomeric stability and stereochemistry. The molecule predominantly exists in the lactam form due to the high thermodynamic stability of the amide-like carbonyl bond. Furthermore, the exocyclic double bond at position 2 introduces geometrical isomerism, allowing for both (2E) and (2Z) configurations, with the (2E)-isomer independently cataloged under CAS: 26313-07-5 ()[].
Quantitative Data Summary
The following table summarizes the core physicochemical and spectroscopic parameters essential for validating the compound's identity and purity during synthesis (4)[4].
| Property | Value / Description |
| CAS Registry Number | 3364-82-7 (General/Racemic), 26313-07-5 (2E-isomer) |
| Molecular Formula | C₅H₄N₂OS |
| Molecular Weight | 140.16 g/mol |
| Appearance | White to off-white crystalline solid |
| IR Spectral Markers (cm⁻¹) | ν(C≡N): 2202–2210; ν(C=O): 1714–1720; ν(NH): ~3180 |
| ¹H NMR Markers (DMSO-d₆, δ ppm) | ~3.9–4.0 (s, 2H, CH₂), ~5.8 (s, 1H, =CH), ~11.5 (br s, 1H, NH) |
| Ligand Donor Sites | Nitrogen (thiazolidine ring), Oxygen (carbonyl), Nitrogen (nitrile) |
Mechanistic Synthesis and Causality
The synthesis of (4-Oxothiazolidin-2-ylidene)acetonitrile relies on the nucleophilic attack of a thioamide on an α-halo acid, followed by an intramolecular cyclization. The choice of reagents and reaction conditions is critical to prevent premature hydrolysis of the cyano group.
Fig 1. Mechanistic workflow for the synthesis of (4-Oxothiazolidin-2-ylidene)acetonitrile.
Self-Validating Protocol: Synthesis and Isolation
Expertise & Causality: The use of anhydrous sodium acetate is a deliberate choice. It acts as a mild base that is strong enough to deprotonate the thiol tautomer of 2-cyanothioacetamide—thereby exponentially increasing its nucleophilicity—but weak enough to avoid hydrolyzing the sensitive nitrile group into an amide or carboxylic acid[1].
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Reagent Preparation: Dissolve 10 mmol of 2-cyanothioacetamide and 10 mmol of chloroacetic acid in 30 mL of absolute ethanol.
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Catalysis: Add 12 mmol of anhydrous sodium acetate to the stirring solution.
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Reflux & Cyclization: Heat the mixture to reflux for 4–6 hours.
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Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) solvent system. The reaction is complete when the starting material spots disappear and a new, distinct UV-active spot emerges.
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Precipitation: Pour the hot reaction mixture over 100 g of crushed ice. The sudden thermal shock and high polarity of the aqueous environment force the hydrophobic thiazolidin-4-one product to precipitate immediately.
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Purification: Filter the solid under vacuum, wash extensively with cold distilled water to remove residual sodium chloride and unreacted acid, and recrystallize from ethanol to obtain the pure product.
Coordination Chemistry and Thermal Stability
(4-Oxothiazolidin-2-ylidene)acetonitrile acts as a versatile multidentate ligand. Depending on the pH and the nature of the metal center, it can coordinate through the carbonyl oxygen, the ring nitrogen, or the nitrile nitrogen. Extensive studies have demonstrated its ability to form highly stable octahedral or tetrahedral complexes with transition metals such as Co(II), Ni(II), Cu(II), and Zn(II)[2].
Thermogravimetric Analysis (TGA) reveals that the free ligand is thermally stable up to approximately 200°C. However, upon complexation, the thermal degradation profile shifts. The metal complexes typically exhibit an initial weight loss between 100°C and 150°C, corresponding to the loss of lattice and coordinated water molecules. This is followed by the exothermic decomposition of the organic ligand framework at temperatures exceeding 250°C, ultimately leaving a stable metal oxide residue (5)[5].
Fig 2. Coordination complexation pathways and thermal stability profiling of the ligand.
Self-Validating Protocol: Metal Complexation
Expertise & Causality: Adjusting the pH to 7.0–7.5 is critical. It facilitates the partial deprotonation of the thiazolidine ring's NH group, allowing the nitrogen atom to act as a stronger electron donor, thereby stabilizing the resulting metal-organic framework[2].
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Ligand Solubilization: Dissolve 2 mmol of the synthesized ligand in 20 mL of hot absolute ethanol.
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Metal Addition: Dropwise, add a solution containing 1 mmol of the target metal chloride (e.g., CuCl₂·2H₂O) dissolved in 10 mL of ethanol. A 2:1 ligand-to-metal ratio ensures the saturation of the coordination sphere.
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pH Optimization: Carefully adjust the pH of the mixture to 7.0–7.5 using dilute ammonium hydroxide.
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Reflux: Reflux the mixture for 3 hours. A colored precipitate (indicative of the specific d-d electron transitions of the metal complex) will form.
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Isolation & Validation: Filter the complex while hot, wash with hot ethanol followed by diethyl ether, and dry under vacuum.
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Self-Validation Step: Perform IR spectroscopy on the dried complex. A successful complexation is confirmed by a noticeable shift in the ν(C=O) and ν(C≡N) stretching frequencies to lower wavenumbers, proving that electron density has been successfully donated from the ligand to the metal center[2].
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Conclusion
(4-Oxothiazolidin-2-ylidene)acetonitrile is a cornerstone molecule in modern synthetic and coordination chemistry. Its unique physicochemical properties, combined with its high thermal stability and predictable reactivity, make it an indispensable tool for drug development professionals designing next-generation antimicrobial agents and advanced metal-organic complexes.
References
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[1] Moaz M. Abdou et al., "In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens", ACS Omega, 1
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[5] Amr M Nassar et al., "Thermal gravimetric analysis for compounds (2, 3, 4 and 6)", ResearchGate, 5
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[2] H.A. Gomaa et al., "Coordination chemistry and biological activity of 2-(4-oxothiazolidin-2-ylidene) acetonitrile with Co(II), Ni(II), Cu(II) and Zn(II)", ResearchGate, 2
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[] "CAS 26313-07-5 ((2E)-(4-oxo-1,3-thiazolidin-2-ylidene)ethanenitrile)", BOC Sciences,
